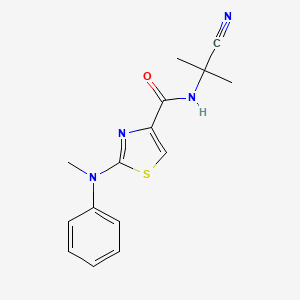
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide, also known as CTZ, is a synthetic compound that has been extensively studied for its pharmacological properties. CTZ belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide in lab experiments include its wide range of pharmacological activities and its relatively low toxicity. However, the limitations of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide include its high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several potential future directions for research on N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide. These include studying its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide could also be studied for its potential in the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Conclusion:
In conclusion, N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is a synthetic compound that has been extensively studied for its pharmacological properties. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has a potential for use in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Métodos De Síntesis
The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide involves the reaction of 2-(N-methylanilino)-1,3-thiazole-4-carboxamide with 2-bromo-2-methylpropionitrile in the presence of a base. This reaction results in the formation of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide as a white solid. The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied, and various modifications to the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to have a neuroprotective effect and has been studied for its potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,10-16)18-13(20)12-9-21-14(17-12)19(3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWYHPEIHVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CSC(=N1)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)





![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)


![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
